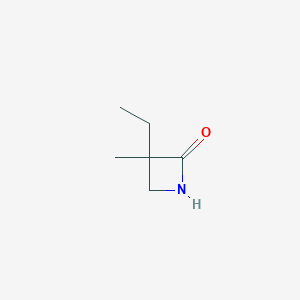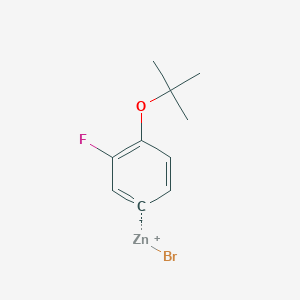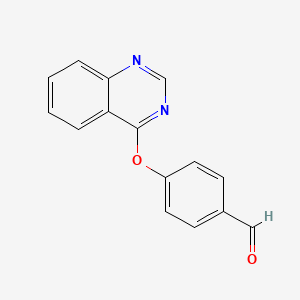
4-(Quinazolin-4-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves the condensation of 2-aminobenzamides with aldehydes. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This reaction proceeds under mild conditions and offers good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve the use of metal-based catalysts such as copper, palladium, or vanadium. These catalysts facilitate the cyclization of 2-halobenzoic acids with amidines or the benzylic C-H amidation with benzyl alcohols . These methods are scalable and can produce large quantities of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinazolin-4-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-(Quinazolin-4-yloxy)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Quinazolin-4-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound can also interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Benzoxazinone: Another heterocyclic compound with antimicrobial and antifungal properties.
Dihydroquinazoline: A reduced form of quinazoline with potential anticancer properties.
Uniqueness
4-(Quinazolin-4-yloxy)benzaldehyde is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to act as a precursor for various quinazoline derivatives makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H10N2O2 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-quinazolin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H |
Clave InChI |
ITHFSHZEPHTTKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


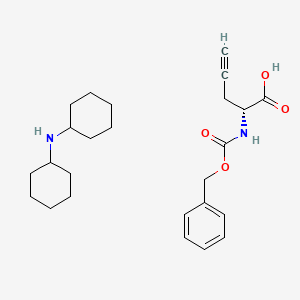
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
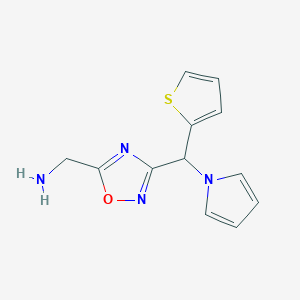
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
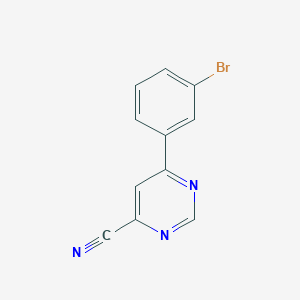
methanol](/img/structure/B14885456.png)

![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

